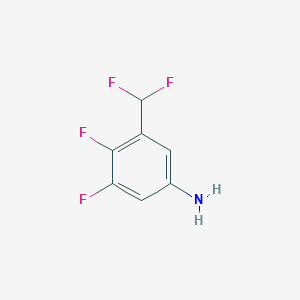

3-(Difluoromethyl)-4,5-difluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F4N |

|---|---|

Molecular Weight |

179.11 g/mol |

IUPAC Name |

3-(difluoromethyl)-4,5-difluoroaniline |

InChI |

InChI=1S/C7H5F4N/c8-5-2-3(12)1-4(6(5)9)7(10)11/h1-2,7H,12H2 |

InChI Key |

BDOMRCLULHAUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethyl 4,5 Difluoroaniline

Historical and Evolving Approaches to Difluoroaniline Core Structures

The synthesis of difluoroaniline scaffolds has evolved from classical methods to more refined and efficient strategies. Key methodologies include halogen exchange reactions, diazotization and reductive deamination, and regioselective amination of fluorinated aromatics.

Halogen Exchange Reactions and Fluoride (B91410) Introduction

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluoroaromatic compounds. This method typically involves the displacement of one or more chlorine or bromine atoms with fluorine using a fluoride salt, such as potassium fluoride (KF). The efficiency of the Halex reaction is often dependent on the presence of activating groups (e.g., nitro groups) on the aromatic ring and the reaction conditions, including the solvent and temperature.

Historically, the synthesis of difluoroanilines often commenced from polychlorinated precursors. For instance, the preparation of 3,5-difluoroaniline (B1215098) can be achieved through a multi-step sequence starting from 1,3,5-trichlorobenzene (B151690). This process involves an initial halogen exchange to produce 3,5-difluorochlorobenzene, followed by amination. google.com Similarly, 2,4-difluoroaniline (B146603) can be synthesized from 2,4,5-trichloronitrobenzene (B44141) via a specific fluorination followed by hydrogenation. google.com

Modern advancements in Halex reactions focus on improving catalyst systems and reaction conditions to achieve higher yields and milder reaction parameters. The use of phase-transfer catalysts and aprotic polar solvents has been shown to enhance the efficiency of the fluorination step. googleapis.com

Table 1: Examples of Halogen Exchange Reactions in the Synthesis of Difluoroaniline Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,3,5-Trichlorobenzene | KF, sulfolane, high temperature | 1-Chloro-3,5-difluorobenzene | Moderate | researchgate.net |

| 2,4,5-Trichloronitrobenzene | Fluorinating agent, phase-transfer catalyst | 2,4-Difluoro-5-chloronitrobenzene | High | google.com |

| 2,4,5-Trichloronitrobenzene | Alkali metal fluoride | 5-Chloro-2,4-difluoronitrobenzene | Not specified | google.com |

Diazotization and Reductive Deamination Strategies

Diazotization of an amino group on a fluorinated aniline (B41778), followed by reductive deamination, is a powerful strategy for the regioselective removal of an amino group, thus providing access to specific isomers of difluorinated compounds. This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then reduced to replace the diazonium group with a hydrogen atom.

Table 2: Diazotization and Reductive Deamination for the Synthesis of Difluorinated Aromatics

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,4-Difluoroaniline | 1. NaNO₂, H₂SO₄; 2. H₃PO₂ | 1,3-Difluorobenzene (B1663923) | High | google.com |

| 2-Halo-4,6-difluoroaniline | Diazotizing agent, reducing agent | 1-Halo-3,5-difluorobenzene | High (up to 87%) | google.com |

| Aromatic Amines | NaNO₂, p-TsOH, KI | Aromatic Iodides | Good | organic-chemistry.org |

Regioselective Amination of Fluorinated Aromatics

The direct introduction of an amino group onto a pre-existing fluorinated aromatic ring is another important synthetic route. Nucleophilic aromatic substitution (SNAr) of a fluorine atom by an amine or ammonia (B1221849) is a common method. The reactivity of the fluorinated aromatic substrate towards amination is enhanced by the presence of electron-withdrawing groups and an increased number of fluorine atoms on the ring. researchgate.net

For instance, 3,5-difluoroaniline can be prepared by the amination of 1-bromo-3,5-difluorobenzene (B42898) or 1,3,5-trifluorobenzene (B1201519) with ammonia. googleapis.com Microwave-assisted amination of fluorobenzenes has been developed as a catalyst-free and strong-base-free method, demonstrating that the reactivity is influenced by the position and number of fluorine substituents. researchgate.net

Table 3: Regioselective Amination of Fluorinated Benzenes

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Bromo-3,5-difluorobenzene | Aqueous ammonia, Cu catalyst | 3,5-Difluoroaniline | High | google.com |

| 1,3,5-Trifluorobenzene | Ammonia, methanol, 200°C | 3,5-Difluoroaniline | Not specified | google.com |

| 1,2-Difluorobenzene | 1-Methylpiperazine, NMP, microwave | N-(2-Fluorophenyl)-1-methylpiperazine | Good | researchgate.net |

Stereoselective and Regioselective Introduction of the Difluoromethyl Moiety

The introduction of the difluoromethyl (CF₂H) group onto the difluoroaniline core is a critical step in the synthesis of the target molecule. The CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide groups, making its incorporation into drug candidates highly desirable. nih.gov Advanced methodologies for this transformation include radical-mediated and transition-metal-catalyzed protocols.

Radical-Mediated Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of (hetero)arenes under mild conditions. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.

A variety of reagents have been developed as sources of the difluoromethyl radical. For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na) and S-(difluoromethyl)sulfonium salts can generate •CF₂H radicals under visible-light photoredox catalysis. nih.govmdpi.com These reactions often exhibit good functional group tolerance and can be applied to a range of substrates, including anilines. acs.org The regioselectivity of the radical addition is influenced by the electronic properties of the substrate.

Table 4: Radical-Mediated Difluoromethylation of Aromatic Compounds

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Quinoxalin-2(1H)-ones | CF₂HSO₂Na, Rose Bengal, green LEDs, DMSO | 3-(Difluoromethyl)quinoxalin-2(1H)-ones | Moderate to good | nih.gov |

| N,N-dimethylaniline | Ethyl difluoroiodoacetate, Eosin Y, blue LEDs, DMF | Ethyl 2-(2-(dimethylamino)phenyl)-2,2-difluoroacetate | Good | acs.org |

| N-Allyl Amides | Ir(ppy)₃, visible light | Difluoromethylated β-Amino Alcohols | Good to excellent | nih.gov |

Transition-Metal-Catalyzed Difluoromethylation of Aromatic Substrates

Transition-metal catalysis offers a versatile and efficient approach to the difluoromethylation of aromatic compounds. nih.govbeilstein-journals.orgnih.gov These methods can proceed through various mechanisms, including cross-coupling reactions of aryl halides or organometallic reagents with a difluoromethyl source, or through direct C-H activation.

Palladium and copper are commonly employed catalysts in these transformations. nih.govbeilstein-journals.org For example, palladium-catalyzed cross-coupling of aryl boronic acids with difluoroalkylating agents provides a reliable method for the synthesis of aryldifluoromethyl compounds. acs.org Copper-catalyzed reactions of aryl iodides with α-silyldifluoroacetates have also been reported. nih.gov Direct C-H difluoromethylation catalyzed by transition metals is a more atom-economical approach, though it often requires directing groups to control regioselectivity.

Table 5: Transition-Metal-Catalyzed Difluoromethylation of Aromatic Substrates

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Aryl Iodides | EtO₂CCF₂SiMe₃, CuI, K₂CO₃, DMF | Aryl-CF₂CO₂Et | Good | nih.gov |

| Aryl Boronic Acids | BrCF₂PO(OEt)₂, Pd(OAc)₂, PPh₃, Cs₂CO₃, Dioxane | Aryl-CF₂PO(OEt)₂ | Good | acs.org |

| Aryl Chlorides | TESCF₃, KF, Pd catalyst | Aryl-CF₃ | Good | nih.gov |

Difluoromethylation of Anilines and Precursors to 3-(Difluoromethyl)-4,5-difluoroaniline

The introduction of a difluoromethyl (CHF2) group into an aromatic ring is a critical step in the synthesis of this compound. This functional group significantly influences the molecule's electronic properties and biological activity. Various reagents and methods have been developed for this transformation, often targeting precursors like nitrobenzenes or the aniline itself.

One common strategy involves the difluoromethylation of a precursor such as 1,2-difluoro-4-nitrobenzene. nih.gov This can be followed by the reduction of the nitro group to an amine. A variety of difluoromethylating agents are available, each with its own reactivity profile and substrate scope. rsc.org These include reagents that act as sources of difluorocarbene (:CF2) or other difluoromethyl species. rsc.orgresearchgate.net For instance, ethyl bromodifluoroacetate is noted as a stable and environmentally favorable difluorocarbene source. rsc.org Other advanced reagents include difluoromethyltriflate and various S-(difluoromethyl)sulfonium salts, which have been successfully employed in visible-light-driven difluoromethylation reactions. mdpi.comnih.gov

The choice of reagent and reaction conditions is crucial for achieving high yield and selectivity. Factors such as the electronic nature of the substrate, the presence of catalysts, and the solvent system all play significant roles. For example, copper-mediated reactions have been developed for the formation of C(sp²)–CF2H bonds. rsc.org

Table 1: Selected Difluoromethylation Reagents and Precursors

| Precursor Compound | Difluoromethylating Agent | Reaction Type | Reference |

| 1,2-Difluoro-4-nitrobenzene | Various | Nucleophilic/Radical | nih.gov |

| Aniline Derivatives | Ethyl bromodifluoroacetate | Carbene Insertion | rsc.org |

| Quinoxalin-2-ones | S-(difluoromethyl)sulfonium salt | Photoredox Catalysis | mdpi.com |

| Phenols | Difluoromethyltriflate (HCF2OTf) | Nucleophilic Substitution | nih.gov |

Multistep Synthetic Sequences for this compound

Convergent and Divergent Pathway Design

Synthetic strategies for complex molecules like this compound can be categorized as either convergent or divergent. nih.govnih.gov

Divergent Synthesis: A divergent pathway starts from a common intermediate that is progressively modified to introduce the required functional groups. A plausible divergent route to the target compound could begin with a readily available difluorinated aromatic compound, such as 3,4-difluoroaniline (B56902). nih.govguidechem.com This starting material could then undergo a series of reactions, including the introduction of the difluoromethyl group at the appropriate position. While potentially involving more steps in a linear sequence, this approach can be advantageous if the common intermediate is inexpensive or allows for the synthesis of multiple related analogues.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. The optimization of reaction parameters is a critical process that involves systematically varying conditions to find the ideal set for a given transformation. nih.gov Key parameters that are often adjusted include:

Temperature: Reaction rates are highly sensitive to temperature. For the reduction of a nitroaromatic precursor, for instance, a temperature range of 25°C to 35°C might be employed to ensure a controlled reaction. chemicalbook.com

Pressure: For reactions involving gases, such as catalytic hydrogenation, pressure is a key variable. Hydrogen pressures between 2.0 and 6.0 kg/cm ² have been used for the reduction of 3,4-difluoronitrobenzene. chemicalbook.com

Catalyst: The choice and loading of a catalyst can dramatically affect the outcome. Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions. chemicalbook.comprepchem.com

Solvent: The solvent can influence solubility, reactivity, and reaction pathways. Toluene is often used as a solvent in the hydrogenation of nitroaromatics. chemicalbook.com

Base/Acid: The presence of a base or acid can be crucial. In some difluoromethylation reactions, bases like sodium carbonate are used. acs.org

Table 2: Example of Parameter Optimization for Nitro Group Reduction

| Parameter | Condition | Outcome | Reference |

| Reactant | 3,4-Difluoronitrobenzene | Starting Material | chemicalbook.com |

| Catalyst | Pd/C | High conversion | chemicalbook.com |

| Solvent | Toluene | Good solubility | chemicalbook.com |

| Temperature | 25-35 °C | Controlled reaction rate | chemicalbook.com |

| Pressure | 2.0-6.0 kg/cm ² | Efficient hydrogenation | chemicalbook.com |

| Result | 3,4-Difluoroaniline | 93.8% Yield, 95.85% Purity | chemicalbook.com |

Development of Scalable Synthetic Routes

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process presents numerous challenges. nih.gov A scalable route must be cost-effective, safe, and environmentally sustainable. figshare.comresearchgate.net For this compound, this involves selecting readily available starting materials and reagents that are not prohibitively expensive or hazardous. google.com

An example of developing a scalable process can be seen in the synthesis of related fluoroanilines. Processes starting from inexpensive bulk chemicals like 1,3,5-trichlorobenzene have been developed. google.com The use of continuous flow chemistry is another modern approach to enhance scalability and safety, allowing for better control over reaction parameters and the handling of potentially unstable intermediates. figshare.comresearchgate.netchemistryviews.org The development of a telescoped continuous flow process for difluoromethylation using fluoroform (CHF3) highlights a move towards more sustainable and cost-effective alternatives to older reagents like chlorodifluoromethane (B1668795) (CHClF2). figshare.comresearchgate.net

Purification and Isolation Methodologies in the Synthesis of this compound

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. nih.gov The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common techniques used in the purification of aniline derivatives include:

Distillation: For liquid products, vacuum distillation is often employed to separate the desired compound from non-volatile impurities or solvents. This method was used to obtain 3,5-difluoroaniline with 99% purity. prepchem.comgoogleapis.com

Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Flash Column Chromatography: This technique is widely used in research laboratories to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). mdpi.comnih.gov A solvent mixture, such as a combination of petroleum ether, dichloromethane, and ethyl acetate, is passed through the column to elute the separated components. mdpi.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases (e.g., an organic solvent and water). This is often followed by drying the organic phase over an anhydrous salt like sodium sulfate. googleapis.com

Filtration: This simple technique is used to separate solid products or catalysts (like Pd/C) from the liquid reaction mixture. chemicalbook.com

The final purity of the isolated this compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). chemicalbook.comgoogleapis.com

Exploration of Chemical Reactivity and Transformational Chemistry of 3 Difluoromethyl 4,5 Difluoroaniline

Electrophilic Aromatic Substitution Reactions on the 3-(Difluoromethyl)-4,5-difluoroaniline Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. cas.cn The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents on the benzene (B151609) ring.

Reaction Scope and Regiochemical Control

The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of its substituents. The positions on the aromatic ring are numbered starting from the carbon bearing the amino group as C1.

Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

Fluorine Atoms (-F): Located at C4 and C5, fluorine is an electronegative atom, making it deactivating through induction. However, like other halogens, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director.

Difluoromethyl Group (-CHF₂): Located at C3, this group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. It is a deactivating group and a meta-director.

Considering these effects, the potential sites for electrophilic attack are C2 and C6.

Attack at C2: This position is ortho to the powerfully directing amino group and meta to the C5-fluorine. It is also ortho to the deactivating difluoromethyl group.

Attack at C6: This position is also ortho to the amino group, meta to the C4-fluorine, and para to the C3-difluoromethyl group.

The directing effects are summarized in the table below. The activating, ortho, para-directing influence of the amino group is the most dominant factor. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the amino group, namely C2 and C6. Steric hindrance from the adjacent difluoromethyl group at C3 might slightly disfavor substitution at the C2 position compared to the C6 position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (Resonance) | Ortho, Para (to C2, C6, C4) |

| -CHF₂ | C3 | Deactivating (Inductive) | Meta (to C5) |

| -F | C4 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para (to C3, C5) |

| -F | C5 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para (to C4, C6) |

Nitration and Halogenation Reactivity

Halogenation: Halogenation (e.g., bromination or chlorination) would similarly be directed to the C2 and C6 positions. Due to the high activation of the amino group, these reactions can often proceed rapidly without a Lewis acid catalyst.

The predicted major products for these reactions are outlined below.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(difluoromethyl)-4,5-difluoroaniline and 6-Nitro-3-(difluoromethyl)-4,5-difluoroaniline |

| Bromination | Br₂, FeBr₃ or CH₃COOH | 2-Bromo-3-(difluoromethyl)-4,5-difluoroaniline and 6-Bromo-3-(difluoromethyl)-4,5-difluoroaniline |

| Chlorination | Cl₂, FeCl₃ or CH₃COOH | 2-Chloro-3-(difluoromethyl)-4,5-difluoroaniline and 6-Chloro-3-(difluoromethyl)-4,5-difluoroaniline |

Nucleophilic Aromatic Substitution Reactions of this compound and its Derivatives

Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile. vapourtec.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. vapourtec.com

In this compound, the ring is rendered electron-deficient by the three fluorine-containing substituents. The fluorine atoms at C4 and C5 are potential leaving groups.

Substitution at C4: The fluorine at C4 is para to the amino group (electron-donating) and ortho to the difluoromethyl group (electron-withdrawing).

Substitution at C5: The fluorine at C5 is meta to the amino group and ortho to the other fluorine at C4.

The electron-withdrawing nature of the difluoromethyl group and the second fluorine atom activates the ring towards nucleophilic attack. It is plausible that under forcing conditions (high temperature, strong nucleophile), one of the fluorine atoms could be displaced. The fluorine at C4 is activated by the ortho-CHF₂ group. For SNA reactions to proceed efficiently, it is often necessary to first convert the strongly electron-donating amino group into an electron-withdrawing group, for example, by converting it into a diazonium salt (see section 3.3.2) or a nitro group. In derivatives where the amino group is replaced by a nitro group, the fluorine atoms at C4 and C5 would be strongly activated towards substitution by nucleophiles like alkoxides, amines, or thiolates.

Derivatization and Functionalization of the Amino Group in this compound

The primary amino group is a versatile functional handle that can undergo a wide range of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

These are standard reactions for primary amines, including anilines. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) will convert the amino group into an amide. For example, reaction with acetyl chloride would yield N-(3-(difluoromethyl)-4,5-difluorophenyl)acetamide. This transformation is often used to protect the amino group or to reduce its activating effect during subsequent reactions.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction is the basis of the Hinsberg test for amines.

Diazotization and Subsequent Coupling Reactions (e.g., Sandmeyer reactions)

Diazotization is a cornerstone of aromatic chemistry, converting a primary arylamine into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). masterorganicchemistry.com This reaction is typically performed by treating the aniline (B41778) with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). lumenlearning.com

The resulting 3-(difluoromethyl)-4,5-difluorobenzenediazonium salt is a versatile intermediate. It can undergo a variety of displacement reactions, most notably the Sandmeyer reactions, which use copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. wikipedia.org This provides a powerful method for introducing a wide range of substituents onto the aromatic ring at the position of the original amino group. lumenlearning.comwikipedia.org

| Reaction | Reagents | Product | Description |

|---|---|---|---|

| Sandmeyer Chlorination | CuCl | 1-Chloro-3-(difluoromethyl)-4,5-difluorobenzene | Replaces -N₂⁺ with -Cl |

| Sandmeyer Bromination | CuBr | 1-Bromo-3-(difluoromethyl)-4,5-difluorobenzene | Replaces -N₂⁺ with -Br |

| Sandmeyer Cyanation | CuCN | 3-(Difluoromethyl)-4,5-difluorobenzonitrile | Replaces -N₂⁺ with -CN |

| Schiemann Reaction | HBF₄, heat | 1,2,3-Trifluoro-5-(difluoromethyl)benzene | Replaces -N₂⁺ with -F |

| Hydroxylation | H₂O, H₂SO₄, heat | 3-(Difluoromethyl)-4,5-difluorophenol | Replaces -N₂⁺ with -OH |

| Deamination | H₃PO₂ | 1,2-Difluoro-3-(difluoromethyl)benzene | Replaces -N₂⁺ with -H |

Transformations Involving the Difluoromethyl Group of this compound

The difluoromethyl (CHF₂) group on an aromatic ring is generally robust. However, its reactivity can be harnessed, primarily by leveraging the acidity of the C-H bond within the group.

Deprotonation and Nucleophilic Reactivity: The proton of the difluoromethyl group is weakly acidic and can be removed by a strong base to generate an α,α-difluorobenzyl anion (ArCF₂⁻). This stabilized carbanion can then act as a nucleophile, reacting with a variety of electrophiles. This approach converts the typically inert difluoromethyl group into a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

The general transformation can be represented as:

Step 1: Deprotonation: Ar-CHF₂ + Base → [Ar-CF₂]⁻

Step 2: Reaction with Electrophile: [Ar-CF₂]⁻ + E⁺ → Ar-CF₂-E

This two-step sequence allows for the introduction of various functional groups (E), effectively transforming the difluoromethyl moiety. The stability and reactivity of the generated carbanion are key factors in the success of such transformations. acs.org

Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

For cross-coupling reactions, a halogen atom (typically bromine or iodine) would need to be installed on the aromatic ring of this compound. The position of this halogen would direct the subsequent coupling reaction. These halogenated derivatives serve as electrophilic partners in transition metal-catalyzed reactions.

Palladium catalysis is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. Halogenated derivatives of this compound would be expected to participate in a range of standard palladium-catalyzed cross-coupling reactions. The general challenge in palladium-catalyzed reactions involving fluoroalkyl groups lies in the reductive elimination step, which can be slower than for non-fluorinated analogues. rsc.org

Expected Reactivity in Common Palladium-Catalyzed Reactions:

| Coupling Reaction | Coupling Partner | Product Type | Catalyst/Ligand System (General) |

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids/esters) | Biaryls (C-C) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. |

| Heck Coupling | Alkenes | Substituted Alkenes (C-C) | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. |

| Buchwald-Hartwig Amination | Amines | Aryl Amines (C-N) | Pd₂(dba)₃/BINAP, Xantphos, etc. |

| Buchwald-Hartwig Etherification | Alcohols/Phenols | Diaryl Ethers (C-O) | Pd(OAc)₂/tBuXPhos, etc. |

This table represents expected outcomes based on established palladium-catalyzed methodologies. Specific conditions would require experimental optimization.

The electronic properties imparted by the two fluorine atoms and the difluoromethyl group on the aniline ring would influence the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.orgmdpi.com

Copper-mediated or -catalyzed reactions offer a complementary approach to palladium-based methods, particularly for forming C-C and C-heteroatom bonds. These reactions are often advantageous due to the lower cost and different reactivity profile of copper. nih.gov

Ullmann Condensation: A classic copper-mediated reaction, the Ullmann condensation, would be a viable method for C-N and C-O bond formation using halogenated this compound derivatives. These reactions typically require stoichiometric amounts of copper and high temperatures.

Copper-Catalyzed Couplings: Modern advancements have led to catalytic versions of copper-mediated couplings that proceed under milder conditions. For instance, copper-catalyzed coupling with a (difluoromethyl)zinc reagent is a known method for introducing a CHF₂ group onto an aryl iodide. researchgate.net While this is the reverse of the desired transformation, it highlights the competency of copper in mediating reactions involving the difluoromethyl moiety. A halogenated derivative of this compound could foreseeably participate in similar copper-catalyzed cross-coupling protocols with various nucleophiles. nih.govnih.gov

Potential Copper-Mediated Coupling Reactions:

| Coupling Reaction | Reagent | Product Type | Catalyst/Conditions (General) |

| Ullmann Amination | Amine | Aryl Amine (C-N) | CuI, Base, High Temp. |

| Ullmann Ether Synthesis | Alcohol/Phenol | Diaryl Ether (C-O) | CuI, Base, High Temp. |

| Sonogashira Coupling (Cu co-catalyst) | Terminal Alkyne | Aryl Alkynes (C-C) | Pd catalyst, CuI, Base |

This table outlines potential applications of copper-mediated coupling based on well-established reactions.

The development of specific protocols for these transformations on this compound would be a subject of dedicated research to optimize reaction conditions and yields.

Strategic Utility of 3 Difluoromethyl 4,5 Difluoroaniline As a Synthetic Building Block

Application in the Construction of Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry. Fluorinated anilines, such as 3-(Difluoromethyl)-4,5-difluoroaniline, are versatile precursors for constructing a variety of heterocyclic scaffolds due to the reactivity of the amine group and the influence of the fluorine substituents on the aromatic ring.

The primary amino group of this compound provides a reactive handle for numerous cyclization reactions to form nitrogen-containing heterocycles. d-nb.infoekb.eg This compound can be employed in condensation reactions with dicarbonyl compounds or their equivalents to yield heterocycles like quinolines, benzodiazepines, or pyrazoles. mdpi.com The electron-withdrawing nature of the difluoromethyl group and the fluorine atoms influences the nucleophilicity of the amine and the reactivity of the aromatic ring, which can be leveraged to control reaction pathways and regioselectivity.

The development of synthetic methods to create fluorinated N-heterocycles is an active area of research, as these structures are prevalent in a significant portion of pharmaceuticals and agrochemicals. d-nb.infoekb.eg For instance, the synthesis of various heterocycles containing a difluoromethyl group has been explored through methods like visible light-mediated intramolecular oxy-difluoromethylation, highlighting the demand for building blocks that can introduce this moiety. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Co-reactant | Reaction Type |

|---|---|---|

| Quinolines/Quinolones | β-ketoesters | Condensation (e.g., Conrad-Limpach synthesis) |

| Benzimidazoles | Carboxylic acids or aldehydes | Condensation |

| Benzodiazepines | α,β-unsaturated ketones | Cyclocondensation |

| Triazoles | Nitrites / Azides | Diazotization followed by cycloaddition |

The quinoxalin-2-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and bioactive compounds with a wide range of therapeutic applications, including antibacterial and anticancer properties. mdpi.comnih.govmdpi.com The synthesis of substituted quinoxalinones often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its synthetic equivalent. nih.gov

While this compound is not an o-phenylenediamine itself, it is a crucial precursor for one. A standard synthetic route involves the regioselective nitration of the aniline (B41778) ortho to the amino group, followed by reduction of the newly introduced nitro group. This two-step process would convert this compound into the corresponding 1,2-diaminobenzene derivative. This key intermediate can then undergo cyclocondensation to furnish the desired quinoxalin-2-one scaffold, bearing the specific difluoromethyl and difluoro substitution pattern. The development of efficient protocols for synthesizing 3-difunctionalized quinoxalin-2-ones is of significant interest to pharmaceutical chemists. mdpi.comresearchgate.net

Contribution to the Synthesis of Fluorine-Containing Advanced Intermediates

The incorporation of fluorine into organic molecules is a widely used strategy in drug design and the development of agrochemicals to modulate a molecule's properties favorably. mdpi.com The difluoromethyl group (CHF2) in particular has emerged as a valuable bioisosteric replacement for hydroxyl, thiol, or amine groups, as it can act as a hydrogen bond donor while enhancing metabolic stability and lipophilicity. nih.gov

Fluorinated anilines are important intermediates for the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. gcint.in The presence of fluorine atoms or fluoroalkyl groups can significantly enhance the biological activity and environmental persistence profile of a pesticide. This compound serves as a precursor for introducing a specific trifluorinated aromatic motif into the final active ingredient. For example, compounds like 3-(Difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid are listed as key intermediates for major commercial insecticides, demonstrating the industrial relevance of the difluoromethyl group in this sector. ewaagro.com

In pharmaceutical development, the strategic introduction of fluorine is a routine tactic to optimize lead compounds and create new drug candidates. ekb.egmdpi.com Fluorine's unique properties can lead to improved potency, better cell membrane permeability, and enhanced metabolic stability, which translates to improved pharmacokinetic profiles. mdpi.com Difluoroaniline derivatives are recognized as important building blocks in the synthesis of various pharmaceuticals. google.com this compound is a precursor that allows for the integration of both a difluoromethyl group and geminal fluorine atoms onto a phenyl ring, a combination that can be highly advantageous for drug discovery programs.

Table 2: Impact of Fluorine Moieties in Advanced Intermediates

| Property | Influence of -F and -CHF2 Groups |

|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism (e.g., P450 enzymes). mdpi.com |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability and bioavailability. nih.govmdpi.com |

| Binding Affinity | Can alter the conformation of a molecule or engage in favorable interactions (e.g., hydrogen bonding) with target proteins. nih.gov |

| pKa Modification | The strong electron-withdrawing effect can lower the pKa of nearby functional groups, affecting ionization state and solubility. |

Design and Synthesis of Analog Libraries Derived from this compound for Chemical Exploration

In modern drug discovery and agrochemical research, the synthesis of compound libraries is a fundamental strategy for exploring chemical space and identifying molecules with desired biological activity. mdpi.com This approach, often termed Diversity Oriented Synthesis, aims to generate a wide range of structurally diverse molecules from a common starting material. ekb.eg

This compound is an ideal starting scaffold for building such an analog library. The primary amine is a versatile functional group that can be readily transformed into a multitude of other functionalities. By systematically applying a range of chemical reactions to this starting block, researchers can rapidly generate a large collection of related compounds where the core fluorinated phenyl ring is kept constant while peripheral groups are varied. This allows for a detailed investigation of structure-activity relationships (SAR), helping to identify which structural modifications lead to improved potency and optimized properties.

Table 3: Representative Reactions for Analog Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halides | Diaryl Amine |

| Diazotization (Sandmeyer) | NaNO2, then CuX | Aryl Halide (X=Cl, Br), Cyanide, etc. |

| Diazotization (Schiemann) | NaNO2, then HBF4 | Aryl Fluoride (B91410) |

| Isocyanate/Isothiocyanate Addition | Isocyanates, Isothiocyanates | Urea, Thiourea |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Difluoromethyl 4,5 Difluoroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organofluorine compounds in solution. The presence of magnetically active nuclei—¹H, ¹³C, and ¹⁹F—provides a comprehensive picture of the molecular framework through chemical shifts, signal multiplicities, and coupling constants.

¹H NMR: In the proton NMR spectrum of 3-(Difluoromethyl)-4,5-difluoroaniline, the aromatic protons and the single proton of the difluoromethyl (CHF₂) group are of key interest. The CHF₂ proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will show various couplings to the directly attached fluorine atoms (¹JCF) and longer-range couplings (²JCF, ³JCF), which are invaluable for assigning the specific carbon signals.

¹⁹F NMR: As the most sensitive nucleus for this compound, ¹⁹F NMR is particularly informative. thermofisher.com It offers a wide chemical shift range, which helps in resolving signals from different fluorine environments. thermofisher.com The spectrum is expected to show two distinct signals for the aromatic fluorines and one for the difluoromethyl group. These signals will be split by coupling to each other (JFF) and to nearby protons (JHF), providing critical data on the substitution pattern. For instance, the two fluorine atoms of a CHF₂ group are often diastereotopic when linked to a chiral center, resulting in distinct signals. semanticscholar.org

While detailed experimental spectra for this compound are not widely published, data from derivatives provide insight. For example, in a complex derivative, 3-(4-(Difluoromethoxy)phenyl)-8-(difluoromethyl)-5-phenethoxy- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine , the difluoromethyl proton (H-25) was observed as a triplet at δH 7.06 ppm with a large coupling constant (J = 53.4 Hz), characteristic of the CHF₂ group. beilstein-journals.org

Table 1: Expected ¹H, ¹³C, and ¹⁹F NMR Characteristics for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| ¹H | Aromatic (H-2, H-6) | 6.5 - 7.5 | Multiplet | JHH, JHF |

| ¹H | CHF₂ | 6.5 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 |

| ¹H | NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |

| ¹³C | C-NH₂ (C-1) | 140 - 150 | Multiplet | JCF |

| ¹³C | C-CHF₂ (C-3) | 120 - 130 | Triplet of multiplets (t m) | ¹JCF ≈ 240-250, JCF |

| ¹³C | C-F (C-4, C-5) | 145 - 160 | Doublet of multiplets (d m) | ¹JCF ≈ 240-250, JCF |

| ¹³C | CHF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 235-245 |

| ¹⁹F | Aromatic (F-4, F-5) | -130 to -150 | Multiplet | JFF, JFH |

| ¹⁹F | CHF₂ | -110 to -130 | Doublet of triplets (dt) | ²JFH ≈ 50-60, JFF |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Molecular Fingerprinting

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion. For this compound (C₇H₅F₄N), the expected monoisotopic mass is 179.03581 Da. HRMS can confirm this composition, distinguishing it from other compounds with the same nominal mass. Predicted m/z values for various adducts are crucial for identifying the molecular ion in different ionization modes. uni.lu

Table 2: Predicted HRMS Adducts for C₇H₅F₄N

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.04309 |

| [M+Na]⁺ | 202.02503 |

| [M-H]⁻ | 178.02853 |

| [M]⁺ | 179.03526 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are vital for separating the target compound from a mixture (e.g., reaction byproducts or isomers) before mass analysis. nih.govresearchgate.net The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the compound and its derivatives. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. For fluorinated anilines, common fragmentation pathways include the loss of radicals like NO₂ (for nitroanilines) or the loss of HF. researchgate.net The fragmentation of the difluoromethyl group could also be a key diagnostic feature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For this compound, key vibrational modes include:

N-H vibrations: The aniline (B41778) NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. msu.edu N-H bending (scissoring) modes appear around 1600 cm⁻¹.

C-F vibrations: The C-F stretching vibrations of both the aromatic fluorines and the difluoromethyl group give rise to strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

Aromatic Ring vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1400-1650 cm⁻¹ range. davuniversity.org C-H out-of-plane bending vibrations between 700-900 cm⁻¹ can provide information on the substitution pattern of the ring.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| C=C Aromatic Ring Stretch | 1400 - 1650 | Aromatic Ring |

| N-H Bend (scissoring) | 1590 - 1650 | -NH₂ |

| C-F Stretch | 1100 - 1350 | Ar-F, -CHF₂ |

| C-H Out-of-Plane Bend | 700 - 900 | Ar-H |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For this compound, a crystal structure analysis would definitively confirm the connectivity and spatial arrangement of all atoms. Furthermore, it would elucidate the nature of intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine group of one molecule and fluorine atoms or the nitrogen of another. nih.gov Such interactions are crucial in determining the physical properties of the material.

While a crystal structure for the parent compound is not publicly documented, this technique has been successfully applied to characterize complex derivatives. For instance, X-ray analysis was used to confirm the structures of several new fluorinated triazolopyrazine derivatives, providing unequivocal proof of their molecular architecture. nih.gov The synthesis and crystallographic characterization of various fluorinated diphenidine (B1206869) derivatives have also been reported, demonstrating the power of this technique in analyzing complex organofluorine compounds. nih.gov

Computational and Theoretical Investigations of 3 Difluoromethyl 4,5 Difluoroaniline

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's physical and chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of molecules. nih.govresearchgate.net For a molecule like 3-(Difluoromethyl)-4,5-difluoroaniline, DFT calculations would be employed to determine its most stable three-dimensional shape, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.gov

The process typically utilizes a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.net The results of these calculations provide a foundational understanding of the molecule's structural parameters. However, specific optimized geometry data for this compound is not available in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov

An FMO analysis for this compound would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.commaterialsciencejournal.org Global reactivity descriptors such as chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govmaterialsciencejournal.org Without specific DFT calculations, the HOMO-LUMO energies and the resulting reactivity descriptors for this compound remain undetermined.

A hypothetical data table for such an analysis would look like this:

| Parameter | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index | ω | μ² / (2η) | Data not available |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides invaluable tools for elucidating the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction involving this compound. researchgate.net This process involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining reaction feasibility. By locating and characterizing these structures, a detailed molecular mechanism can be proposed. mdpi.com Such computational studies for reactions involving this compound have not been reported in the available literature.

In Silico Design and Property Prediction for Derivatives of this compound

In silico (computer-based) methods are essential in modern drug discovery and materials science for designing new molecules and predicting their properties before undertaking costly and time-consuming synthesis. nih.govnih.gov

For this compound, this would involve creating a virtual library of derivatives by systematically modifying its chemical structure. For instance, different substituents could be added to the aniline (B41778) ring or the amino group. Computational tools would then be used to screen this library, predicting properties such as binding affinity to a biological target, pharmacokinetic properties (ADME: absorption, distribution, metabolism, and excretion), or electronic properties relevant to materials science. nih.govmalariaworld.org This approach accelerates the discovery of new lead compounds with desired characteristics. nih.gov However, no specific in silico studies on the design or property prediction of derivatives of this compound have been published.

Emerging Methodologies and Sustainable Synthesis Approaches

Flow Chemistry and Continuous Processing for 3-(Difluoromethyl)-4,5-difluoroaniline Production

While specific documentation on the continuous flow synthesis of this compound is not extensively published, the principles and demonstrated applications of flow chemistry for analogous fluorinated compounds provide a clear blueprint for its potential implementation. Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mit.edursc.org This technology offers significant advantages over traditional batch synthesis, particularly for fluorination and difluoromethylation reactions, which are often hazardous and highly exothermic. researchgate.netbeilstein-journals.org

Key Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents and unstable intermediates at any given moment, drastically reducing the risks associated with thermal runaways or accidental releases. mit.eduvapourtec.com This is crucial when using toxic fluorinating agents or handling pressurized gases like fluoroform (CHF3), a potential difluoromethyl source. rsc.orgallfordrugs.com

Precise Process Control: The small dimensions of flow reactors, typically microreactors, provide a high surface-area-to-volume ratio, enabling superior control over reaction parameters such as temperature, pressure, and mixing. mit.edursc.org This precise control leads to improved reaction selectivity, higher yields, and reduced formation of impurities. beilstein-journals.org

Improved Scalability: Scaling up a reaction in a flow system is often achieved by simply extending the operation time or by "numbering up" (running multiple reactors in parallel), which is more straightforward and predictable than transitioning a batch process to a larger vessel. mit.edu

Gas-Liquid Reactions: Flow chemistry is exceptionally well-suited for reactions involving gases, such as those using fluoroform or chlorodifluoromethane (B1668795) (ClCF2H) for difluoromethylation. mit.eduresearchgate.net The use of mass flow controllers and back-pressure regulators allows for precise stoichiometric control and enhanced interfacial contact between gas and liquid phases, which is often a challenge in batch reactors. mit.edu

A hypothetical continuous flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in-line, potentially telescoping several synthetic steps to reduce manual handling and purification needs. nih.gov For instance, a selective nitro-reduction, a common step in aniline (B41778) synthesis, has been demonstrated with high throughput and chemoselectivity in a packed-bed flow reactor, a technique directly applicable to precursors of the target molecule. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for a Representative Fluorination Reaction

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Significantly improved safety due to small reactor volumes and superior heat transfer. vapourtec.com |

| Reaction Time | Can be lengthy, often requiring hours for completion and cooling cycles. | Drastically reduced, often from hours to minutes or even seconds. nih.govmdpi.com |

| Productivity | Limited by vessel size and cycle time. | High throughput can be achieved by continuous operation. mdpi.com |

| Process Control | Difficult to maintain precise temperature and mixing, leading to potential side reactions. | Excellent control over temperature, pressure, and stoichiometry, enhancing selectivity. rsc.org |

| Scalability | Complex, often requiring re-optimization of reaction conditions for larger vessels. | More straightforward by extending run time or using parallel reactors. mit.edu |

Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalytic methods are powerful emerging strategies that enable the formation of challenging chemical bonds under remarkably mild conditions, making them highly suitable for the synthesis of complex molecules like this compound. These techniques rely on the generation of highly reactive radical species from stable precursors using visible light or electricity, respectively. conicet.gov.armdpi.com

Photoredox Catalysis:

This approach uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. mdpi.com For the synthesis of fluorinated anilines, this has proven effective for direct C-H difluoromethylation, obviating the need for pre-functionalized starting materials. nih.gov

Mechanism: In a typical process for difluoromethylating an aromatic compound, a photocatalyst (often a ruthenium or iridium complex, or a cheaper organic dye) is excited by light. conicet.gov.arnih.gov This excited catalyst can then interact with a difluoromethyl source (e.g., bromodifluoroacetate) to generate a difluoromethyl radical (•CF2H). acs.org This radical can then add to the aniline derivative, leading to the final product after a series of steps. nih.gov

Advantages: Reactions are often conducted at room temperature, exhibit high functional group tolerance, and can be used for late-stage functionalization, which is highly valuable in pharmaceutical development. conicet.gov.arnih.gov The use of visible light as a traceless reagent aligns well with green chemistry principles. nih.gov Recent research has focused on developing organic photocatalysts and methods that leverage electron donor-acceptor (EDA) complexes to avoid expensive and toxic heavy metals. nih.gov

Electrocatalytic Transformations:

Electrochemistry offers a reagent-free method for oxidation and reduction, providing another sustainable pathway for generating reactive intermediates for fluorination or difluoromethylation. While less documented for this specific transformation compared to photoredox catalysis, its potential is significant. By precisely controlling the applied voltage, selective transformations can be achieved without the need for chemical oxidants or reductants, minimizing waste.

The application of these methods could allow for the direct introduction of the difluoromethyl group onto a 4,5-difluoroaniline core or the fluorination of a 3-(difluoromethyl)aniline (B46249) precursor with high regioselectivity under mild conditions.

Table 2: Research Findings in Photocatalytic Difluoromethylation of Aromatic Compounds

| Catalyst System | Difluoromethyl Source | Substrate Scope | Key Finding |

| fac-Ir(ppy)3 | BrCF2COOEt | Electron-rich heteroarenes | Effective C-H difluoromethylation via an electrophilic radical pathway under visible light. acs.org |

| Eosin Y (Organic Dye) | FSO2CF2CO2Me | N,N-dimethylanilines | Redox-neutral approach using an organic photocatalyst, supporting a radical-based mechanism. nih.govacs.org |

| None (EDA Complex) | BrCF2COOEt | N,N-dimethylanilines | Photoinduced difluoroalkylation via an electron donor-acceptor (EDA) complex, avoiding an external photocatalyst. nih.gov |

| Covalent Organic Frameworks (V-COF-AN-BT) | NaSO2CF2H | Heterocycles (e.g., Xanthine) | Efficient generation of difluoromethyl radicals and reduction of oxygen using a material with dual reactive centers. nih.govacs.org |

Green Chemistry Principles Applied to the Synthesis of Fluorinated Anilines

The synthesis of fluorinated anilines is increasingly being guided by the 12 Principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Principle 1: Prevention: The most significant green advantage of new methodologies is the prevention of waste. Flow chemistry, for example, minimizes solvent waste and the formation of byproducts through precise control. nih.gov

Principle 2: Atom Economy: This principle encourages maximizing the incorporation of all materials used in the process into the final product. wikipedia.orgskpharmteco.com Traditional methods for introducing fluorine, such as the Balz-Schiemann reaction, have poor atom economy, generating significant inorganic salt waste. rsc.org Newer catalytic methods that enable direct C-H functionalization are inherently more atom-economical. nih.gov

Principle 4: Designing Safer Chemicals: This involves developing less hazardous fluorinating agents. Recent breakthroughs include the development of stable, solid fluorinating reagents that are safer to handle than gaseous or highly corrosive traditional reagents like anhydrous hydrogen fluoride (B91410). google.comscienmag.com Research into PFAS-free synthesis routes is also a key aspect, using simple salts like cesium fluoride as the fluorine source to avoid persistent pollutants. sciencedaily.com

Principle 5: Safer Solvents and Auxiliaries: A major focus is reducing the reliance on hazardous organic solvents. nih.gov The development of reactions that can be performed in safer solvents, or even in water, is a significant advancement. envirotech-europe.comp2infohouse.org Mechanochemistry, which uses mechanical energy to drive reactions, often minimizes or completely eliminates the need for solvents. chemrxiv.org

Principle 6: Design for Energy Efficiency: Photoredox and electrocatalytic reactions often proceed at ambient temperature and pressure, significantly reducing the energy input compared to traditional methods that require high temperatures. conicet.gov.arnih.gov

Principle 9: Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov The shift from stoichiometric fluorinating agents to catalytic systems (e.g., photoredox, transition metal catalysis) dramatically reduces waste and increases efficiency. conicet.gov.arrsc.org

By integrating these principles, the synthesis of this compound and other valuable fluorinated anilines can be made more sustainable, cost-effective, and environmentally responsible.

Future Perspectives and Uncharted Research Avenues for 3 Difluoromethyl 4,5 Difluoroaniline

Development of Novel and Atom-Economical Fluorination Methods

The synthesis of polyfluorinated aromatic compounds like 3-(difluoromethyl)-4,5-difluoroaniline often relies on multi-step sequences that may lack efficiency and atom economy. Future advancements will likely concentrate on late-stage and direct C-H functionalization strategies to introduce the required fluorine substituents onto simpler precursors.

Key research directions include:

Direct C-H Difluoromethylation: Current methods for introducing a difluoromethyl (CF2H) group can be harsh or require pre-functionalized substrates. Emerging strategies, such as ruthenium-catalyzed para-selective C-H difluoromethylation of anilides, offer a pathway to more direct installations of this moiety. thieme.de Future work could adapt such transition-metal-catalyzed systems to achieve regioselective difluoromethylation on difluoroaniline backbones, significantly shortening synthetic routes.

Atom-Economical Reagents: The development of more efficient difluoromethylating agents is crucial. While reagents like fluoroform (CHF3) are considered ideal from an atom-economy standpoint, their low reactivity presents a challenge. rsc.org Innovations in continuous flow chemistry and catalysis are enabling the use of such reagents for the direct Cα-difluoromethylation of protected amino acids, a technology that could be adapted for aromatic systems. rsc.org

Photochemical and Electrochemical Methods: Visible-light-mediated and electrochemical approaches are gaining traction for their mild conditions and unique reactivity. acs.orgnih.gov Photoinduced methods, for instance, have been used for the difluoroalkylation of anilines through the formation of an electron donor–acceptor (EDA) complex, bypassing the need for an external photocatalyst. acs.org Applying these catalyst-free or transition-metal-free strategies could provide more sustainable and scalable routes to this compound and its analogs.

| Methodological Approach | Potential Advantage | Representative Reagent/System |

| Transition-Metal Catalysis | High regioselectivity, direct C-H functionalization | Ruthenium(II) catalysts with directing groups thieme.de |

| Continuous Flow Chemistry | Use of gaseous reagents (e.g., CHF3), improved safety and scalability | Fluoroform with a suitable base in a flow reactor rsc.org |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Eosin Y with visible light irradiation acs.org |

| Electron Donor-Acceptor (EDA) Complex | Catalyst-free, straightforward procedure | Ethyl difluoroiodoacetate with anilines under light acs.org |

Expanding the Scope of Transformational Chemistry for this Difluoroaniline Compound

Beyond its synthesis, the utility of this compound is determined by the range of chemical transformations it can undergo. The electron-withdrawing nature of the three fluorine-containing groups significantly modulates the reactivity of both the aniline (B41778) nitrogen and the aromatic ring. Future research will need to systematically explore this reactivity to unlock its potential as a versatile synthetic intermediate.

Potential areas of exploration include:

Novel Heterocycle Synthesis: The aniline functionality is a key precursor for a vast array of nitrogen-containing heterocycles. Research into condensation reactions with dicarbonyl compounds, transition-metal-catalyzed cyclizations, and multi-component reactions could yield novel quinolines, quinoxalines, benzimidazoles, and other heterocyclic systems decorated with the unique fluorine pattern of the starting aniline. mdpi.com These new structures could serve as scaffolds for pharmaceuticals and agrochemicals. nih.gov

Cross-Coupling Reactions: The aniline group can be converted into various functionalities (e.g., halides, triflates) via diazotization, making the aromatic ring amenable to cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. A systematic study of these transformations would enable the precise installation of diverse substituents, expanding the chemical space accessible from this building block.

Directed C-H Functionalization: The aniline's amino group can act as a directing group to enable regioselective C-H activation at the ortho positions (C2 and C6). Investigating this reactivity would allow for the introduction of new functional groups without pre-functionalization, offering a highly efficient route to complex derivatives.

Exploration of New Applications in Advanced Materials and Chemical Technologies

The physicochemical properties imparted by fluorine—such as enhanced thermal stability, lipophilicity, and unique electronic characteristics—make fluorinated compounds highly attractive for applications beyond life sciences. researchgate.net Future research should investigate the potential of this compound as a key component in advanced materials.

Promising avenues include:

Organic Electronics: Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to tune energy levels, improve charge transport, and enhance device stability. This difluoroaniline derivative could serve as a precursor for new host materials, emitters, or charge-transporting molecules.

Fluoropolymers and Advanced Coatings: The aniline functionality allows for polymerization or grafting onto surfaces. Polymers derived from this compound could exhibit valuable properties like low surface energy (hydrophobicity/oleophobicity), high thermal stability, and specific optical characteristics, making them suitable for advanced coatings, membranes, or specialty plastics. man.ac.uk

Fluorinated Dyes and Sensors: The electronic properties of the fluorinated aromatic ring can be exploited in the design of functional dyes, such as BODIPY dyes, for applications in bioimaging and as chemical sensors. nih.gov The specific substitution pattern could be used to fine-tune the absorption and emission wavelengths or to create sensors responsive to specific analytes.

| Application Area | Potential Role of the Compound | Key Properties Conferred by Fluorine |

| Organic Electronics (OLEDs, OFETs) | Building block for charge transport materials or emitters | Tuned HOMO/LUMO levels, improved charge injection/transport, enhanced stability |

| Advanced Polymers | Monomer for specialty fluoropolymers | High thermal stability, chemical resistance, low surface energy, specific refractive index |

| Functional Dyes & Sensors | Core scaffold for fluorophores | Modulated photophysical properties (absorption/emission), enhanced quantum yield, improved photostability nih.gov |

| Liquid Crystals | Component in liquid crystal mixtures | Modified mesophase behavior, dielectric anisotropy, and viscosity |

Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy Development

The complexity of synthesizing and functionalizing poly-substituted aromatic compounds provides a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the development timeline for this compound and its derivatives.

Future integration of AI and ML can focus on:

Retrosynthesis and Route Optimization: ML-based retrosynthesis platforms can analyze vast reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook. nih.gov For a target molecule derived from this compound, these tools could identify the most cost-effective and highest-yielding pathways from available starting materials.

Reaction Condition Prediction: One of the most time-consuming aspects of chemical synthesis is the optimization of reaction conditions. ML models can be trained on reaction data to predict the optimal solvent, catalyst, temperature, and base for a given transformation, minimizing the need for extensive trial-and-error experimentation. acs.orgpharmaphorum.com This would be particularly valuable for exploring the transformational chemistry discussed in section 8.2.

Predictive Property Modeling: AI can be used to predict the physicochemical, biological, or material properties of virtual compounds before they are synthesized. nih.gov By building a virtual library of derivatives based on the this compound scaffold, researchers could use ML models to screen for molecules with desirable characteristics—such as high charge mobility for an OFET or specific binding affinity for a biological target—thereby prioritizing synthetic efforts on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)-4,5-difluoroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or catalytic fluorination. For example, fluorination of 3-(chloromethyl)-4,5-difluoroaniline using AgF or KF in polar aprotic solvents (e.g., DMF) under inert atmosphere improves yield . Temperature control (80–120°C) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) are critical to minimize side products like dehalogenated intermediates. Purity is typically verified by HPLC-MS/MS (≥98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : -NMR and -NMR (in CDCl or DMSO-) resolve fluorine and proton environments, with coupling constants ( ≈ 12–15 Hz) confirming substitution patterns .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and tandem mass spectrometry (MS/MS) for trace impurity profiling (e.g., detecting residual 4,5-difluoroaniline at <0.1%) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The difluoromethyl group increases lipophilicity (logP ≈ 2.1–2.5) compared to non-fluorinated analogs, enhancing membrane permeability. Its electron-withdrawing effect reduces the pKa of the aniline NH group (estimated pKa ≈ 3.5–4.0), affecting solubility in aqueous buffers (e.g., <1 mg/mL in pH 7.4 PBS) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects of fluorine atoms on molecular conformation. Docking studies (AutoDock Vina) against target proteins (e.g., kinase enzymes) reveal enhanced binding affinity via C–F⋯H–N interactions (ΔG ≈ −8.5 kcal/mol) . Validation requires correlating in silico results with enzyme inhibition assays (IC values).

Q. What strategies mitigate data discrepancies in solubility and stability studies?

- Methodological Answer :

- Solubility : Use standardized solvents (e.g., DMSO stock solutions) and dynamic light scattering (DLS) to detect aggregation. For aqueous solubility, employ shake-flask methods with LC-MS quantification .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) under inert (N) vs. oxidative (O) conditions, monitored by HPLC-UV. Degradation products (e.g., oxidized difluoromethyl groups) are identified via high-resolution MS .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

- Methodological Answer : Protect the aniline NH with Boc groups before introducing substituents (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Use Pd(OAc)/XPhos catalysts in toluene/EtOH (3:1) at 90°C for cross-coupling at the 2-position (yield >75%). Deprotection with TFA/CHCl restores the NH group .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.